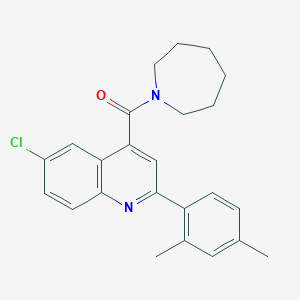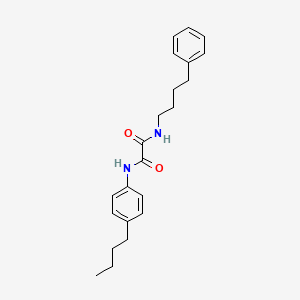
4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core substituted with an azepane-1-carbonyl group, a chlorine atom, and a 2,4-dimethylphenyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Azepane-1-carbonyl Group: This step involves the reaction of the chlorinated quinoline with azepane-1-carbonyl chloride under basic conditions.
Substitution with the 2,4-Dimethylphenyl Group: The final step includes the substitution reaction with 2,4-dimethylphenyl magnesium bromide (Grignard reagent) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
科学的研究の応用
4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may inhibit key enzymes involved in cell replication and metabolism, leading to cell death or growth inhibition in microbial and cancer cells.
類似化合物との比較
Similar Compounds
- 4-(Azepane-1-carbonyl)aniline
- 4-(3-(4-methoxyphenyl)azepane-1-carbonyl)pyridin-2(1H)-one
- 4-(azepane-1-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide
Uniqueness
4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core, substituted with an azepane-1-carbonyl group, chlorine atom, and 2,4-dimethylphenyl group, provides a versatile scaffold for further modifications and applications in various fields.
特性
分子式 |
C24H25ClN2O |
|---|---|
分子量 |
392.9 g/mol |
IUPAC名 |
azepan-1-yl-[6-chloro-2-(2,4-dimethylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C24H25ClN2O/c1-16-7-9-19(17(2)13-16)23-15-21(20-14-18(25)8-10-22(20)26-23)24(28)27-11-5-3-4-6-12-27/h7-10,13-15H,3-6,11-12H2,1-2H3 |
InChIキー |
QQAGTFQQNCSTBP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCCCCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14951307.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B14951310.png)
![N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylene)hydrazino]ethyl}isonicotinamide](/img/structure/B14951315.png)
![Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate](/img/structure/B14951328.png)
![2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B14951334.png)
![Methyl 5-(dimethylcarbamoyl)-2-[(diphenylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951352.png)

![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14951356.png)
![[(2-iodophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14951364.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate](/img/structure/B14951372.png)
![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B14951387.png)
![propan-2-yl 4-cyano-3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14951388.png)
![N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B14951398.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B14951404.png)
